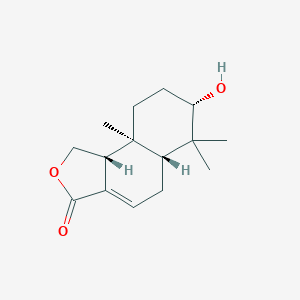

3beta-Hydroxycinnamolide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(5aR,7S,9aS,9bR)-7-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)11-5-4-9-10(8-18-13(9)17)15(11,3)7-6-12(14)16/h4,10-12,16H,5-8H2,1-3H3/t10-,11-,12-,15+/m0/s1 |

InChI Key |

BXRHNOVSIVSFJG-JUFZMCDQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H]2COC3=O)(C)C)O |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2COC3=O)C)O)C |

Synonyms |

3-hydroxycinnamolide 3beta-hydroxycinnamolide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 3beta Hydroxycinnamolide

Botanical and Fungal Sources of 3beta-Hydroxycinnamolide

This compound has been identified in a variety of natural sources, spanning both the plant and fungal kingdoms. Its presence is particularly noted in species known for producing a rich array of secondary metabolites.

Key botanical and fungal sources include:

Warburgia ugandensis : Commonly known as the Ugandan greenheart, this plant is a well-documented source of drimane-class sesquiterpene lactones, including this compound and its derivatives. mdpi.comnih.gov Research has confirmed its presence in the stem bark of the plant. mdpi.com W. ugandensis is native to various parts of Africa and is a prominent feature in traditional medicine. journalejmp.com

Fungi (Basidiomycota): Several species of fungi are known to produce this compound.

Phellinus baumii : This edible mushroom, also known as "Sanghuang," has been shown to contain this compound. mestrelab.comnotulaebotanicae.ro It is one of several bioactive compounds isolated from the fruiting bodies of this fungus. mestrelab.com

Peniophora polygonia : This fungus is another documented source of the compound. ebi.ac.uk

Pyrrhoderma noxium : This species, which causes brown root rot in a wide variety of trees, belongs to the same family (Hymenochaetaceae) as Phellinus baumii. nih.goveuropa.eu While it is a known producer of various secondary metabolites, the presence of this compound specifically in P. noxium is not explicitly confirmed in the reviewed literature. nih.govmdpi.comnih.gov

Liverworts (Marchantiophyta): While specific studies isolating this compound from a named liverwort species are not prominent, liverworts are recognized as rich sources of sesquiterpenoids, including the drimane (B1240787) type, suggesting they are a potential source domain for this compound. researchgate.netwikipedia.org

Malus domestica : The common apple has also been identified as a source, with the compound found in the exocarp (peel) of the fruit. nih.gov

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Common Name | Part(s) Containing Compound |

|---|---|---|---|

| Plantae | Warburgia ugandensis | Ugandan greenheart | Stem Bark mdpi.com |

| Plantae | Malus domestica | Apple | Exocarp (Peel) nih.gov |

| Fungi | Phellinus baumii | Sanghuang | Fruiting Body mestrelab.comnotulaebotanicae.ro |

Advanced Extraction and Chromatographic Purification Techniques for this compound Isolation

The isolation of this compound from its natural matrix is a multi-step process involving extraction followed by purification. Initial extraction is typically performed using organic solvents. For instance, in studies involving Phellinus baumii, dried fungal material was first extracted with 60% aqueous ethanol (B145695). notulaebotanicae.ro This crude extract is then often subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method involves fractionating the ethanol extract between solvents of varying polarity, such as hexane (B92381) and dichloromethane (B109758) (DCM), to create simplified mixtures for further purification. notulaebotanicae.ro

Following initial extraction and fractionation, chromatographic techniques are essential for purifying the target compound to homogeneity.

Column Chromatography: This is a fundamental purification step. The DCM fraction from Phellinus baumii, for example, was subjected to repeated column chromatography to isolate its constituent compounds. notulaebotanicae.ro

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is frequently employed. notulaebotanicae.ro This technique offers high resolution, allowing for the separation of structurally similar compounds. Reversed-phase (RP) columns, such as C18, are commonly used, where compounds are separated based on their hydrophobicity. nih.govnih.gov

Beyond these classical methods, several advanced extraction techniques are applicable for obtaining bioactive components from natural sources, potentially enhancing efficiency and yield. nih.govnih.gov These include:

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, often CO2, as the extraction solvent. It is considered a "green" technology and is effective for non-polar to mid-polar compounds. jasco-global.com

Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which increases extraction efficiency by improving analyte solubility and mass transfer rates. researchgate.net

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves, respectively, to accelerate the extraction process. nih.gov

For purification, High-Speed Counter-Current Chromatography (HSCCC) represents an advanced alternative to solid-support chromatography. It is a liquid-liquid partition chromatography method that avoids irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. univ-nantes.fr

Quantitative Analysis of this compound in Complex Natural Extracts

Determining the precise amount of this compound within a complex mixture, such as a crude plant or fungal extract, requires robust analytical methods. The two primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantification of specific compounds in natural product extracts. notulaebotanicae.ro For quantitative analysis, a validated HPLC method is established. This typically involves:

Separating the extract on a suitable column (e.g., a C18 reversed-phase column). nih.gov

Detecting the compound as it elutes, often using an ultraviolet (UV) detector set to a wavelength where the compound absorbs strongly. nih.gov

Creating a calibration curve by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration.

Injecting the unknown extract and using its measured peak area to determine the concentration from the calibration curve.

This method is highly sensitive and reproducible but requires a pure, certified reference standard of the compound being quantified. nih.gov

Quantitative NMR (qNMR): qNMR has emerged as a powerful tool for the quantitative analysis of organic compounds, including those in complex mixtures, without the need for an identical reference standard. nih.govjasco-global.com The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

The quantification is typically performed by:

Adding a known amount of an internal standard (a high-purity compound with a simple NMR spectrum that does not overlap with the analyte's signals) to a precisely weighed sample of the extract. nih.gov

Acquiring a high-resolution ¹H-NMR spectrum under conditions that ensure a linear response. nih.gov

Integrating the area of a specific, well-resolved proton signal from this compound and a signal from the internal standard.

Calculating the concentration of this compound by comparing the relative ratio of the peak areas, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard. nih.gov

qNMR is valued for its accuracy and for being a primary ratio method, but it is generally less sensitive than HPLC.

Biosynthetic Pathways and Enzymology of 3beta Hydroxycinnamolide

Identification of Precursors and Key Intermediates in 3beta-Hydroxycinnamolide Biosynthesis

The journey to synthesizing this compound begins with fundamental building blocks common to all terpenoid biosynthesis. The primary precursor is farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid intermediate. cjnmcpu.combeilstein-journals.org FPP itself is assembled from five-carbon (C5) isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The formation of these C5 units occurs via one of two major pathways: the mevalonic acid (MVA) pathway, which is predominant in fungi and higher plants, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, typically found in bacteria. cjnmcpu.com

Once FPP is formed, it undergoes a crucial cyclization step to create the core drimane (B1240787) skeleton. This reaction is catalyzed by a terpene cyclase, yielding the pivotal intermediate, drimenol (B159378). cjnmcpu.comnih.govnih.gov Drimenol serves as the central precursor for a wide array of drimane sesquiterpenoids. nih.gov Subsequent modifications, including oxidations and the formation of a γ-butyrolactone ring, lead to the final structure of this compound. nih.govresearchgate.netrsc.org The hydroxylation at the C-3 position is a key step in distinguishing it from other drimanolides. beilstein-journals.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | C5 Isoprene Building Block |

| Dimethylallyl Pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | C5 Isoprene Building Block |

| Farnesyl Diphosphate (FPP) | C₁₅H₂₈O₇P₂ | C15 Universal Sesquiterpenoid Precursor cjnmcpu.combeilstein-journals.org |

| Drimenol | C₁₅H₂₆O | Key Bicyclic Intermediate nih.govnih.gov |

Enzymatic Steps and Genetic Determinants Involved in Drimane-Type Sesquiterpenoid Biosynthesis Relevant to this compound

The enzymatic cascade responsible for converting FPP into this compound is orchestrated by a dedicated set of enzymes, often encoded by genes clustered together in what is known as a biosynthetic gene cluster (BGC). beilstein-journals.orgresearchgate.net

The initial and defining step is the cyclization of FPP. In plants, this is typically performed by a class of enzymes known as terpene cyclases or synthases. cjnmcpu.comresearchgate.net However, research into fungal drimane biosynthesis has uncovered a different enzymatic strategy. In fungi like Aspergillus calidoustus and Aspergillus oryzae, the cyclization of FPP to drimenol is catalyzed by an enzyme with a haloacid dehalogenase (HAD)-like hydrolase domain, such as DrtB. nih.govresearchgate.net This enzyme is bifunctional, catalyzing both the cyclization and dephosphorylation to produce drimenol directly. nih.gov

Following the formation of the drimenol scaffold, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.org Specifically for this compound, a P450 enzyme is responsible for introducing the hydroxyl group at the C-3 position. For instance, in the bacterium Streptomyces clavuligerus, a P450 enzyme named CavA was identified as being responsible for hydroxylating the drimenol core at the C-2 and C-3 positions. beilstein-journals.org

The formation of the characteristic γ-butyrolactone ring found in many drimane derivatives, including cinnamolides, is another critical step. nih.govresearchgate.net Studies on A. calidoustus have shown that a cluster-associated cytochrome P450 and an FAD-binding oxidoreductase work in concert to form this structural feature. nih.govresearchgate.net The genetic determinants for this pathway are located within the drt BGC in Aspergillus species and the cav BGC in Streptomyces. nih.govbeilstein-journals.org

Table 2: Key Enzymes and Genes in Drimane-Type Sesquiterpenoid Biosynthesis

| Enzyme/Protein | Gene (example) | Function | Organism Example |

|---|---|---|---|

| Drimenol Synthase | DrtB | Catalyzes cyclization of FPP to drimenol. nih.govresearchgate.net | Aspergillus calidoustus |

| Drimenol Synthase | PhDS | Catalyzes cyclization of FPP to drimenol. researchgate.net | Persicaria hydropiper |

| Cytochrome P450 Monooxygenase | CavA | Hydroxylation of the drimane skeleton at C-3. beilstein-journals.org | Streptomyces clavuligerus |

| Cytochrome P450 Monooxygenase | DrtD | Oxidation of drimenol. researchgate.net | Aspergillus calidoustus |

| FAD-binding Oxidoreductase | DrtC | Involved in γ-butyrolactone ring formation. researchgate.net | Aspergillus calidoustus |

Regulatory Mechanisms and Bioengineering Approaches for this compound Production

The production of this compound and related compounds in their native organisms is tightly regulated. Understanding these mechanisms is key to developing bioengineering strategies for enhanced production. Gene expression within the biosynthetic gene clusters can be controlled by specific regulatory elements, and in laboratory settings, inducible promoters like the tetracycline-inducible system (tetON) have been used to control the expression of drimane biosynthesis genes. researchgate.net

Bioengineering offers powerful tools to harness and modify these biosynthetic pathways. A primary approach is the heterologous expression of the entire BGC or specific genes in a well-characterized host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.net For example, expressing the fungal drimenol synthase gene drtB in yeast successfully resulted in the production of drimenol. researchgate.net

Furthermore, co-expression of multiple pathway genes can lead to the synthesis of more complex downstream products. The co-expression of drtB (drimenol synthase), drtD (a P450), and drtC (FAD-binding oxidoreductase) in yeast led to the production of oxidized and lactone-containing drimane structures. researchgate.net This modular approach allows for the combinatorial biosynthesis of novel compounds. Another strategy involves feeding a precursor, such as drimenol, to an engineered yeast strain that expresses a specific modifying enzyme, like a P450, to produce the desired hydroxylated or oxidized derivative. researchgate.net

Genome mining, guided by the sequence of known key enzymes like HAD-like cyclases, is a promising avenue for discovering new drimane biosynthetic pathways and novel enzymes in other fungi and bacteria. beilstein-journals.orgresearchgate.net These discovered enzymes could then be incorporated into engineered hosts to expand the diversity of producible drimane sesquiterpenoids, including this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3beta-hydroxydihydroconfertifolin |

| 3beta-hydroxymanool |

| Achilleol A |

| Anislactone A |

| Antimycin A3b |

| Armillarivin |

| Astellolide |

| Blastmycinone |

| Bryonolic acid |

| Calidoustene A |

| Calidoustene B |

| Calidoustene C |

| Carissic acid |

| Ceratopicanol |

| Chloropuupehenol |

| Chloropuupehenone |

| Cinnamolide (B1611131) |

| cis-dihydroconfertifolin |

| Cryptoporic acid |

| Cyathin |

| Deoxycholic acid |

| Dimethylallyl pyrophosphate (DMAPP) |

| Drimane |

| Drimenol |

| Drimenyl Diphosphate |

| Erinacine I |

| Farnesyl Diphosphate (FPP) |

| Ganoderic acid Z |

| Gemcitabine |

| Glycyrrhetol |

| Inotodiol |

| Inotolactone A |

| Inotolactone B |

| Inotolactone C |

| Isodrimenediol |

| Isopentenyl Pyrophosphate (IPP) |

| Isovelleral |

| Irofulven |

| Labdane |

| Lucidadiol |

| Merrilactone A |

| Methylenolactocin |

| Negundoin A |

| Polygodial |

| Prelactone C |

| Protolichesterinic acid |

| Sclareol oxide |

| Siccanin |

| Spermidine |

Chemical Synthesis and Analog Development of 3beta Hydroxycinnamolide

Total Synthesis Strategies for 3beta-Hydroxycinnamolide and Related Drimane-Type Sesquiterpenoids

The total synthesis of drimane-type sesquiterpenoids, a class of natural products characterized by a decahydronaphthalene (B1670005) core, has been an active area of research. beilstein-journals.org These efforts are driven by the interesting biological activities exhibited by members of this family, such as the antifeedant properties of polygodial. beilstein-journals.org The synthesis of these molecules, including this compound, requires precise control over stereochemistry and the strategic manipulation of functional groups.

Retrosynthetic Analysis and Key Intermediate Derivations

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For drimane (B1240787) sesquiterpenes, a common retrosynthetic approach involves disconnecting the bicyclic core to reveal simpler carbocyclic or acyclic precursors.

A key strategy in the synthesis of drimane-type sesquiterpenoids involves the use of a gold-catalyzed tandem reaction of 1,7-diynes. nih.govscilit.com This powerful transformation allows for the construction of five chemical bonds, two rings, and two stereogenic centers in a single step, rapidly assembling the core structure of these complex molecules. nih.govscilit.com The retrosynthetic analysis for a drimane core using this strategy would lead back to a suitably substituted 1,7-diyne precursor.

Another approach begins with readily available starting materials like geraniol (B1671447). rsc.org The synthesis of (+)-drimane-8,11-diol and (+)-drim-9(11)-en-8-ol from geraniol highlights a strategy that relies on a series of cyclization and functional group manipulation steps to build the drimane skeleton. rsc.org The key intermediates in such a synthesis would be monocyclic or acyclic terpenes that are then elaborated to the bicyclic drimane core.

The synthesis of the isomalabaricane triterpenoid (B12794562) rhabdastrellic acid A, which shares a perhydrobenz[e]indene core with some drimane-related structures, showcases a retrosynthesis that disconnects the tricyclic nucleus to a linear terpene precursor, geranylacetone. chemrxiv.org Key intermediates in this synthesis include an epoxynitrile and an α,β–unsaturated aldehyde, which undergo a complexity-building annulation sequence. chemrxiv.org

Stereoselective Approaches in this compound Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound and other drimane sesquiterpenoids. Several stereoselective methods have been developed to control the formation of the multiple chiral centers present in these molecules.

One powerful strategy is the use of substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent transformations. For instance, in the synthesis of allylic alcohols, which are common structural motifs in natural products, the stereoselectivity of the Hoppe–Matteson–Aggarwal rearrangement can be controlled by chiral acetonide-protected polyketide fragments. researchgate.net This approach offers an alternative to other stereoselective methods like the Nozaki–Hiyama–Takai–Kishi reaction. researchgate.net

Catalyst-controlled stereoselective reactions are also widely employed. Gold-catalyzed tandem reactions, for example, can proceed with high stereoselectivity to furnish the desired drimane core. nih.govscilit.com Similarly, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups can generate tricyclic compounds with high stereoselectivity, with the stereochemical outcome rationalized by a proposed transition-state model. beilstein-journals.org The intramolecular Mannich cyclization is another example of a stereospecific reaction used in the synthesis of related nitrogen-containing bicyclic systems. mdpi.com

Semi-Synthesis and Targeted Structural Modifications of this compound

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers a more efficient route to complex molecules and their analogs compared to total synthesis. wikipedia.org This approach is particularly valuable when the natural product is available in reasonable quantities from its natural source.

For drimane-type sesquiterpenoids, semi-synthesis can be employed to introduce new functional groups or modify existing ones, leading to the creation of novel derivatives with potentially altered biological activities. For example, the hydroxyl group at the C-3 position of this compound could be a target for modification. Esterification or etherification at this position could be explored to investigate the role of this functional group in the molecule's biological activity.

A recent study on the biosynthesis of drimane-type sesquiterpenoids in Streptomyces clavuligerus identified several hydroxylated and ketonic derivatives of drimenol (B159378). beilstein-journals.org These naturally occurring analogs, such as 3β-hydroxydrimenol, 2α-hydroxydrimenol, and 3-ketodrimenol, could serve as starting points for semi-synthetic modifications. beilstein-journals.org For instance, the ketone in 3-ketodrimenol could be subjected to reduction to generate the epimeric alcohol or reacted with organometallic reagents to introduce new carbon substituents.

The development of site-selective C-H functionalization reactions provides a powerful tool for the semi-synthesis of complex natural products. A visible-light-mediated site-selective C(sp2)–H alkylation of tropones was recently utilized in the semi-synthesis of cephafortunoids A and B from the natural product fortunolide A. rsc.org Similar strategies could potentially be applied to the drimane skeleton of this compound to introduce new substituents at specific positions.

Design and Library Synthesis of this compound Analogs for Mechanistic Investigations

The synthesis of a library of analogs based on the structure of this compound is essential for conducting detailed mechanistic investigations and establishing structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

The design of such a library would involve variations at several key positions of the drimane core. For example, the lactone ring is a common feature in many biologically active drimane sesquiterpenoids. Analogs with different lactone ring sizes or with the lactone replaced by other functional groups could be synthesized to probe the importance of this moiety.

The substituents on the decahydronaphthalene skeleton also offer opportunities for modification. The hydroxyl group at C-3, the cinnamoyl group, and the methyl groups could all be varied. For instance, a library of esters at the C-3 position could be prepared by reacting this compound with a range of carboxylic acids. The cinnamoyl side chain could be replaced with other acyl groups to explore the influence of this part of the molecule on its activity.

The synthesis of these analogs could be achieved through a combination of total synthesis and semi-synthesis approaches. A divergent synthetic strategy, where a common intermediate is elaborated into a variety of final products, would be particularly efficient for generating a library of analogs. The development of robust and scalable synthetic routes is crucial for producing the quantities of these compounds needed for thorough biological evaluation. nih.gov

The insights gained from studying these analogs can guide the design of new compounds with improved properties. For example, if a particular modification leads to a significant increase in activity, this information can be used to develop more potent derivatives. Furthermore, the synthesis of labeled analogs, for instance with fluorescent tags or radioactive isotopes, can be invaluable for studying the mechanism of action at the molecular level. rsc.org

Molecular Interactions and Mechanistic Investigations of 3beta Hydroxycinnamolide

Biochemical and Biophysical Characterization of 3beta-Hydroxycinnamolide Interactions with Biomolecules

The interaction of small molecules with larger biomolecules is fundamental to understanding their biological effects. The study of these interactions provides insight into how compounds like this compound exert their influence at a molecular level. Techniques in biochemistry and biophysics allow for the detailed characterization of these binding events, including the strength and nature of the interaction.

Protein-Ligand Binding Studies Involving this compound

Protein-ligand binding studies are crucial for elucidating the mechanisms of action for bioactive compounds. arxiv.org These studies investigate the non-covalent interactions between a ligand, such as this compound, and a target protein. arxiv.org The binding process can alter the protein's conformation, leading to a modulation of its biological function. arxiv.org Various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR), are employed to provide detailed information about the binding site and the ligand's orientation within it. drughunter.com Computational docking can also be used to predict the binding mode and affinity between a ligand and a protein. frontiersin.org

The affinity of a ligand for a protein is often quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied. nih.gov A lower Kd value indicates a stronger binding affinity. Isothermal titration calorimetry (ITC) is a technique that can directly measure the thermodynamic parameters of binding, including the enthalpy and entropy changes, providing a comprehensive understanding of the binding interaction. diva-portal.org

While specific protein-ligand binding studies for this compound are not extensively detailed in the provided search results, the general principles of these studies are well-established. Such investigations would be essential to identify the direct molecular targets of this compound and to understand the structural basis for its biological activities.

Enzyme Modulation and Inhibition Studies by this compound (e.g., α-chymotrypsin, acetylcholinesterase, butyrylcholinesterase)

Enzyme modulation, including inhibition and activation, is a key mechanism through which bioactive compounds can exert their physiological effects. qeios.com The study of how molecules like this compound interact with specific enzymes can reveal their therapeutic potential.

α-chymotrypsin: Information regarding the direct interaction and modulation of α-chymotrypsin by this compound is not available in the provided search results.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): AChE and BChE are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. explorationpub.comnih.gov While some natural compounds are known to inhibit these enzymes, specific studies detailing the inhibitory activity of this compound against AChE and BChE are not present in the search results. However, the general importance of cholinesterase inhibition is well-documented. For instance, rivastigmine (B141) is a known inhibitor of both AChE and BChE. mdpi.comnih.gov The development of inhibitors often involves assessing their potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nanobioletters.commdpi.com

Cellular Pathway Interrogations Correlated with this compound Presence

Correlation of this compound with Inflammatory Signaling Pathways (e.g., NF-κB pathway)

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. anygenes.com The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Studies have shown that certain compounds can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. nih.gov While direct studies on this compound's effect on this pathway are limited in the provided results, related compounds from natural sources have demonstrated the ability to suppress the NF-κB-dependent inflammatory pathway. nih.gov For example, some phenolic metabolites have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Metabolic Pathway Correlations Involving this compound

Bile Acid Secretion: Bile acids are synthesized from cholesterol in the liver and play crucial roles in lipid digestion and absorption, as well as in signaling pathways that regulate metabolism. nih.govfrontiersin.org The synthesis of bile acids is a multi-step enzymatic process. childrennetwork.org A key enzyme in this pathway is 3 beta-hydroxysteroid dehydrogenase type 7 (3β-HSD7), which is encoded by the HSD3B7 gene. This enzyme catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. Deficiencies in this enzyme can lead to inborn errors of bile acid synthesis. nih.gov While there is no direct evidence from the search results linking this compound to the modulation of the bile acid secretion pathway, a study on weanling rabbits identified a significant negative correlation between ileal 3β-hydroxycinnamolide levels and factors like average daily feed intake and weight gain. nih.govresearchgate.net This same study noted that other differential metabolites were significantly associated with the bile secretion pathway. nih.gov

α-Linolenic Acid Pathway: Information specifically correlating this compound with the α-linolenic acid pathway was not found in the provided search results.

Apoptosis Pathway: Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. nih.gov It is regulated by a complex network of signaling pathways, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated). aging-us.com The intrinsic pathway is controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. aging-us.comnih.gov The balance between these proteins determines the cell's fate. aging-us.com Apoptotic stimuli can lead to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, releasing factors like cytochrome c that trigger a cascade of caspase activation, ultimately leading to cell death. nih.govplos.org While this compound is mentioned to have properties that can induce apoptosis, the specific mechanisms by which it interacts with the apoptosis pathway are not detailed in the search results. targetmol.com

Prostate Cancer Pathway: The androgen receptor (AR) signaling pathway plays a critical role in the development and progression of prostate cancer. nih.govnih.gov Androgen deprivation therapy is a primary treatment, but resistance often develops. nih.gov The NF-κB pathway is also implicated in prostate cancer progression and the development of therapy resistance. nih.gov While there is no direct evidence in the search results linking this compound to the prostate cancer pathway, studies on other natural compounds have shown they can target these pathways. nih.gov Furthermore, metabolic pathway analysis in prostate cancer has highlighted the involvement of pathways such as phenylalanine, arginine, ornithine, and tyrosine metabolism. oncotarget.com Real-world data on triplet therapies involving androgen-receptor pathway inhibitors for metastatic hormone-sensitive prostate cancer is an area of active investigation. urotoday.com

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling is a powerful tool to understand the global transcriptional changes in cells or tissues in response to a specific stimulus, such as exposure to a compound. uu.nl This technique, often performed using microarrays or RNA sequencing, can reveal which genes and, by extension, which cellular pathways are affected. nih.gov

While the search results mention gene expression studies in other contexts, such as the relationship between 3beta-hydroxysteroid dehydrogenase (3betaHSD) gene expression and androstenone levels in pigs, there is no specific information available on gene expression profiling in response to this compound exposure. nih.gov Such studies would be invaluable in providing an unbiased, comprehensive view of the cellular processes modulated by this compound.

Computational and Theoretical Approaches to Elucidate this compound Mechanisms

The advancement of computational chemistry has provided powerful tools to investigate the molecular interactions and intrinsic properties of natural products like this compound. These theoretical approaches offer insights into the mechanisms of action at a molecular level, complementing experimental studies. By simulating complex biological systems and calculating quantum mechanical properties, researchers can predict binding affinities, elucidate interaction patterns, and understand the conformational and reactivity characteristics of this compound.

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how this compound interacts with biological macromolecules, such as proteins. These methods can predict the binding pose and affinity of a ligand to a target protein, and MD simulations can further explore the stability and dynamics of the ligand-protein complex over time.

A notable in silico investigation explored the potential of terpenoid compounds from the Chaga mushroom, including this compound, to interfere with the attachment of the SARS-CoV-2 virus to human cells. This study involved molecular docking of this compound to the 78-kDa glucose-regulated protein (GRP78), a cellular receptor implicated in viral entry. The results indicated that this compound exhibited a binding affinity for the substrate-binding domain β (SBDβ) of GRP78.

Table 1: Molecular Docking Results of this compound against GRP78 SBDβ

| Compound | Target Protein | Average Binding Energy (kcal/mol) |

|---|---|---|

| This compound | GRP78 SBDβ | -6.75 ± 0.30 |

This table presents the calculated binding affinity of this compound to the substrate-binding domain β of GRP78, as determined by molecular docking simulations.

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other drimane (B1240787) sesquiterpenes to elucidate their mechanisms of action. For instance, MD simulations have been used to study the interaction of drimane sesquiterpenoids with lanosterol (B1674476) 14-alpha demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govmdpi.com These studies typically involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system over a specific time period (e.g., nanoseconds). The resulting trajectory provides detailed information about the stability of the binding, conformational changes in the protein and ligand, and the key amino acid residues involved in the interaction. Such studies on related compounds suggest that MD simulations could be a valuable tool to further investigate the stability and dynamics of the this compound-GRP78 complex and its potential interactions with other biological targets.

Quantum Chemical Calculations for this compound Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties, reactivity, and conformational preferences of molecules like this compound. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electron distribution, molecular orbitals, and energy landscape.

While specific DFT studies on this compound are not widely reported, research on other sesquiterpene lactones demonstrates the utility of this approach. For example, quantum chemical calculations have been used to determine the electronic and molecular properties of sesquiterpene lactones, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT calculations are instrumental in conformational analysis. chemrxiv.orgscielo.org.mxbeilstein-journals.orgmdpi.com For a flexible molecule like this compound, with its fused ring system and hydroxyl substituent, multiple low-energy conformations may exist. DFT can be used to calculate the relative energies of these different conformers, providing insights into the most stable three-dimensional structures in different environments. This is crucial as the biological activity of a molecule is often dependent on its specific conformation that allows for optimal binding to its biological target. For instance, DFT calculations combined with experimental data, such as NMR coupling constants, can provide a detailed picture of the conformational equilibrium of a molecule in solution. chemrxiv.org

Table 2: Illustrative Quantum Chemical Descriptors for Sesquiterpene Lactones

| Descriptor | Description | Potential Application to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and the nature of intermolecular interactions. |

| Mulliken Charges | Distribution of electron charge among the atoms | Identifies potential sites for electrostatic interactions and chemical reactions. |

This table provides examples of quantum chemical descriptors that can be calculated using DFT and their relevance for understanding the chemical behavior of a molecule like this compound. These are general applications and not based on specific reported calculations for this compound.

Metabolism and Biotransformation Studies of 3beta Hydroxycinnamolide

In Vitro Enzymatic Biotransformations of 3beta-Hydroxycinnamolide

In vitro enzymatic studies are pivotal for elucidating the specific metabolic reactions a compound may undergo. While direct enzymatic transformation data for this compound is not extensively documented, research on analogous drimane (B1240787) structures highlights common enzymatic modifications. Fungal enzymes, particularly from species like Aspergillus niger and Rhizopus arrhizus, are known to hydroxylate drimane skeletons. researchgate.net For instance, the biotransformation of drimenol (B159378) by Aspergillus niger has been reported to yield hydroxylated products. researchgate.net

Cytochrome P450 enzymes are key players in the metabolism of terpenoids. researchgate.net In bacteria, a cytochrome P450 from Streptomyces clavuligerus, CavA, has been identified to hydroxylate the A-ring of the drimane skeleton at the C-2 and C-3 positions. beilstein-journals.org This suggests that similar enzymatic systems could potentially act on this compound, possibly leading to further oxidation or other modifications. The biosynthesis of drimane-type sesquiterpenes in fungi also involves cytochrome P450s and FAD-binding oxidoreductases, which are responsible for forming the characteristic γ-butyrolactone ring found in many drimenol derivatives. researchgate.net

The following table summarizes enzymatic transformations of drimane sesquiterpenoids, which can serve as a model for the potential biotransformation of this compound.

| Substrate | Enzyme/Organism | Product(s) | Reference |

| Drimenol | Aspergillus niger | Hydroxylated drimenol | researchgate.net |

| Drimenol | Aspergillus calidoustus | Drimane esters | researchgate.net |

| Drimenol | Streptomyces clavuligerus (CavA P450) | 3β-hydroxydrimenol, 2α-hydroxydrimenol | beilstein-journals.org |

Microbial Degradation and Metabolite Identification of this compound

Microbial biotransformation is a valuable tool for producing novel derivatives of natural products under mild conditions. nih.gov Fungi and bacteria have been successfully used to modify the structure of drimane sesquiterpenoids, primarily through hydroxylation reactions. researchgate.netmdpi.com

A study on the biotransformation of drimendiol (B1249602) using the fungus Cladosporium antarcticum resulted in the formation of two major hydroxylated products: 9α-hydroxydrimendiol and 3β-hydroxydrimendiol. nih.govmdpi.com The formation of 3β-hydroxydrimendiol is particularly relevant as it demonstrates the microbial capacity to introduce a hydroxyl group at the same position and with the same stereochemistry as in this compound.

Similarly, the biotransformation of drimenol by the fungus Mucor plumbeus has been shown to yield 3β-hydroxydrimenol, 6α-hydroxydrimenol, and 3β-hydroxy-7α,8α-epoxydrimenol. researchgate.net Furthermore, the bacterium Streptomyces clavuligerus has been found to naturally produce 3β-hydroxydrimenol and 3-ketodrimenol, indicating the presence of enzymatic machinery capable of modifying the C-3 position of the drimane core. beilstein-journals.org

These findings suggest that microbial degradation of this compound could involve further hydroxylation at various positions on the drimane skeleton or oxidation of the existing hydroxyl group to a ketone. The stability and potential degradation of the cinnamolide (B1611131) lactone ring under microbial action remain an area for further investigation.

Below is a table detailing the microbial transformation of related drimane sesquiterpenoids and their resulting metabolites.

| Substrate | Microorganism | Metabolite(s) | Yield | Reference |

| Drimendiol | Cladosporium antarcticum | 9α-hydroxydrimendiol | 19.4% | nih.govmdpi.com |

| 3β-hydroxydrimendiol | 35.0% | nih.govmdpi.com | ||

| Epidrimendiol | Cladosporium antarcticum | 9β-hydroxyepidrimendiol | 41.6% | nih.govmdpi.com |

| Drimenol | Mucor plumbeus | 3β-hydroxydrimenol, 6α-hydroxydrimenol, 3β-hydroxy-7α,8α-epoxydrimenol | N/A | researchgate.net |

Stereochemical Aspects of this compound Biotransformation

The stereochemistry of biotransformation reactions is a critical aspect, as it determines the three-dimensional structure of the resulting metabolites and, consequently, their biological activity. Microbial and enzymatic transformations are renowned for their high regio- and stereoselectivity. researchgate.net

In the context of drimane sesquiterpenoids, the hydroxylation at the C-3 position has been observed to be stereoselective. For example, the biotransformation of drimendiol by Cladosporium antarcticum specifically yields 3β-hydroxydrimendiol, indicating that the hydroxyl group is introduced from the beta face of the molecule. nih.govmdpi.com Similarly, the isolation of 3β-hydroxydrimenol from Mucor plumbeus cultures and from Streptomyces clavuligerus further supports the stereoselective nature of the C-3 hydroxylation to produce the beta isomer. researchgate.netbeilstein-journals.org

These examples strongly suggest that any enzymatic hydroxylation of a drimane skeleton at the C-3 position is likely to proceed with a high degree of stereocontrol, favoring the formation of the 3-beta-hydroxy derivative. The stereochemical outcome of other potential transformations, such as epoxidation or further hydroxylations at different sites, would also be expected to be highly specific, depending on the enzyme involved. researchgate.net The stereoselective oxidation of diols to chiral lactones by yeast has also been documented, which could be a relevant transformation pathway for the drimane diol precursors. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in 3beta Hydroxycinnamolide Research

High-Resolution Mass Spectrometry for 3beta-Hydroxycinnamolide and its Metabolites

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering exceptional accuracy in determining the elemental composition of the molecule and its metabolites. measurlabs.comiitb.ac.in This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. chromatographyonline.com Techniques like electrospray ionization (ESI) are often employed, which are suitable for analyzing thermally unstable and nonvolatile compounds like many natural products. iitb.ac.in

In studies involving complex biological matrices, HRMS enables the confident identification of this compound. For instance, its molecular formula has been established as C15H22O3. tum.de The high resolving power of modern instruments allows for the separation of isotopic peaks, further confirming the elemental composition. iitb.ac.in

Untargeted and Targeted Metabolomics Approaches for this compound

Metabolomics, the large-scale study of small molecules within a biological system, utilizes HRMS to investigate the roles and interactions of compounds like this compound. Both untargeted and targeted approaches are valuable.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolic state. tum.de This discovery-oriented approach can reveal novel roles for this compound and identify previously unknown metabolites. For example, untargeted analysis of the ileal metabolome in animal studies has correlated the presence of this compound with various physiological parameters, such as growth status and inflammatory responses. mdpi.com

Targeted metabolomics , in contrast, focuses on the quantitative analysis of a specific, predefined set of metabolites. This approach offers higher sensitivity and specificity for the compounds of interest. In the context of this compound research, targeted methods would be employed to accurately quantify its levels in different biological samples, providing precise data on its absorption, distribution, metabolism, and excretion.

Combined omics analyses have highlighted significant correlations between this compound and various biological markers. mdpi.comresearchgate.net For instance, it has been shown to be negatively correlated with average daily feed intake and weight gain in animal models, while being positively correlated with the expression of inflammatory factors. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.gov It provides detailed information about the chemical environment of individual atoms (protons and carbons) and their connectivity within the molecule.

Advanced 1D and 2D NMR Techniques for this compound (e.g., COSY, NOESY, HSQC-TOCSY, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all the proton (¹H) and carbon (¹³C) signals of this compound and to determine its stereochemistry. nih.govemerypharma.com

¹H NMR and ¹³C NMR (1D): These experiments provide initial information about the number and types of protons and carbons present in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com This helps to establish the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, which is essential for determining the relative stereochemistry and conformation of the molecule. researchgate.net

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This advanced technique combines the features of HSQC and TOCSY to provide correlations between a carbon atom and all the protons within its spin system. nih.gov

The table below summarizes the types of information obtained from these key NMR experiments in the context of this compound research.

| NMR Experiment | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shift, integration, and multiplicity of protons. | Identifies the number and electronic environment of different protons. |

| ¹³C NMR | Chemical shift of carbon atoms. | Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY | ¹H-¹H scalar coupling correlations. | Establishes proton-proton connectivity within molecular fragments. researchgate.net |

| HSQC | ¹H-¹³C one-bond correlations. | Directly links protons to the carbons they are attached to. emerypharma.com |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Connects molecular fragments to build the carbon skeleton. emerypharma.com |

| NOESY | ¹H-¹H spatial proximity (through-space correlations). | Determines the 3D structure and stereochemistry. researchgate.net |

Solid-State NMR Applications for this compound Research

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, which can be crystalline or amorphous. mst.edupreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. nih.gov Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.govmdpi.com

For this compound, ssNMR could provide valuable information in several areas:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Interaction with solid matrices: If this compound is formulated in a solid dosage form or interacts with solid biological structures, ssNMR can probe these interactions at a molecular level. nih.gov

Structural analysis of insoluble derivatives: For derivatives of this compound that are not amenable to solution NMR due to poor solubility, ssNMR offers a viable alternative for structural characterization. preprints.org

Vibrational Spectroscopy (Infrared, Raman) Applications in this compound Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "molecular fingerprint" that is characteristic of the compound's structure and functional groups. nih.govmdpi.comiospress.com These techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. nih.govgatewayanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com It is particularly sensitive to polar functional groups. For this compound, IR spectroscopy would clearly show the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of its structure. The position and shape of these bands can also provide information about hydrogen bonding. americanpharmaceuticalreview.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light (usually from a laser). plus.ac.ataps.org It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. gatewayanalytical.comspectroscopyonline.com For this compound, Raman spectroscopy could provide detailed information about the carbon skeleton and C=C double bonds. A significant advantage of Raman spectroscopy is its insensitivity to water, making it suitable for studying samples in aqueous solutions. plus.ac.atspectroscopyonline.com

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of this compound, aiding in its identification and the study of intermolecular interactions. nih.gov

X-Ray Crystallography for this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise 3D model of the molecule, showing the exact positions of all atoms and the bond lengths and angles between them. utah.eduinstruct-eric.org

This technique is invaluable for:

Unambiguous structure determination: It provides absolute confirmation of the molecular structure elucidated by other spectroscopic methods.

Absolute stereochemistry: X-ray crystallography can determine the absolute configuration of chiral centers within the molecule.

Conformational analysis: It reveals the preferred conformation of the molecule in the solid state.

Studying molecular complexes: If this compound can be co-crystallized with a target protein or another molecule, X-ray crystallography can reveal the precise details of their interaction at the atomic level. nih.gov

The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound, which can often be a challenging step. wikipedia.org

Ecological Significance and Environmental Fate of 3beta Hydroxycinnamolide

Role of 3beta-Hydroxycinnamolide in Inter-species Interactions (e.g., Plant-Microbe, Fungal-Host)

The biological activities of this compound suggest it functions as a mediator in the complex relationships between the organisms that produce it and other species, including microbes and animal hosts.

Fungal-Host Interactions: Research has identified this compound as a bioactive metabolite in fungi, where it appears to modulate host biological processes. The compound has been isolated from the edible fungus Phellinus baumii and was found to exhibit anti-inflammatory properties. mdpi.com In studies using lipopolysaccharide-stimulated mouse macrophage cells (RAW264.7), it was shown to inhibit inflammation through the nuclear factor-kappa B (NF-κB) pathway. mdpi.com This suggests a role in mitigating the host's immune response.

Furthermore, an in-silico molecular docking study investigated terpenoids from the Chaga mushroom, Inonotus obliquus, including 3b-Hydroxycinnamolide. cu.edu.eg The study explored the potential of these compounds to interfere with the binding of the SARS-CoV-2 spike protein to host cell receptors, indicating a possible defensive function against viral pathogens on behalf of the host. cu.edu.eg The compound is also listed among the constituents of I. obliquus with reported antihyperglycemic activity, pointing to a potential role in modulating host metabolism. nih.gov

Microbe-Host Interactions: Evidence suggests this compound plays a role in the gut environment of animals. A study involving weanling rabbits analyzed the relationship between ileal metabolites and growth performance. The presence of 3β-hydroxycinnamolide was significantly and negatively correlated with average daily feed intake and average daily weight gain. mdpi.comnih.gov In the same study, a significant positive correlation was observed between the concentration of 3β-hydroxycinnamolide and the abundance of the gut bacterium g__Turicibacter. nih.gov This relationship suggests the compound may influence the gut microbial composition and, consequently, host metabolism and growth.

Plant-Microbe Interactions: While this compound has been isolated from the medicinal plant Warburgia ugandensis, its specific role in plant-microbe interactions, such as those occurring in the rhizosphere or with endophytic microorganisms, is not well-documented in the available scientific literature. semanticscholar.org Its primary characterized roles are in the context of fungal-host and gut microbe-host dynamics.

Interactive Table 1: Research Findings on the Role of this compound in Inter-species Interactions

| Interaction Type | Interacting Organisms | Observed Effect of this compound | Research Finding |

|---|---|---|---|

| Fungal-Host | Phellinus baumii / Murine Macrophages | Exhibits anti-inflammatory activity by inhibiting the NF-κB pathway. mdpi.com | Bioactivity-guided isolation identified it as an active anti-inflammatory agent. mdpi.com |

| Fungal-Host | Inonotus obliquus / Human (in silico) | Potential to interfere with SARS-CoV-2 spike protein recognition of host cells. cu.edu.eg | Molecular docking study showed binding affinity to the viral spike protein. cu.edu.eg |

| Microbe-Host | Rabbit / Turicibacter (Gut Bacterium) | Positively correlated with the abundance of g__Turicibacter in the ileum. nih.gov | Metabolomic analysis linked the compound to specific gut microbe populations. nih.gov |

| Host-Metabolism | Weanling Rabbits | Negatively correlated with growth performance (feed intake and weight gain). mdpi.comnih.gov | Correlation analysis of ileal metabolome with growth status. mdpi.comnih.gov |

Environmental Presence and Degradation Pathways of this compound

Environmental Presence: this compound is a natural product and its presence is documented in specific organisms. It has been isolated from several species of fungi, establishing its role as a fungal secondary metabolite. Known fungal sources include:

Inonotus obliquus (Chaga mushroom) nih.govresearchgate.net

Phellinus baumii mdpi.com

Marasmius oreades knapsackfamily.com

The compound has also been identified in the plant kingdom. A phytochemical study of Kenyan antidiabetic medicinal plants reported the isolation of "cinnamolide-3β-ol," another name for this compound, from the plant Warburgia ugandensis. semanticscholar.org Its presence is therefore confirmed within the tissues of these specific fungi and plants.

Degradation Pathways: Information regarding the environmental fate of this compound, including its persistence in soil or water and its specific biotic or abiotic degradation pathways, is not extensively covered in current scientific literature. The breakdown and metabolism of such specific secondary metabolites in the wider environment remain a complex area requiring further research. However, its chemical synthesis from drimane-type precursors has been described, providing insight into its chemical stability and potential for structural modification. rsc.org

Genetic and Environmental Factors Influencing this compound Production in Organisms

The synthesis of secondary metabolites like this compound is a complex process influenced by both the genetic makeup of the organism and various environmental stimuli.

Genetic Factors: The ability to produce this compound is inherently determined by the genetic background of an organism. Its presence is species-specific, confined to organisms like Inonotus obliquus and Phellinus baumii that possess the necessary biosynthetic genes. mdpi.comresearchgate.net

Furthermore, genetic modifications can significantly alter metabolite production. While not studying this compound directly, research on I. obliquus demonstrated that mutagenesis could generate strains with vastly increased production of other metabolites like polysaccharides. nih.gov One study identified a mutant strain with a 137.67% increase in polysaccharide yield, linked to mutations in hundreds of functional genes. nih.gov This highlights that genetic variation, whether natural or induced, is a primary determinant of the quantity of secondary metabolites produced.

Environmental Factors: Environmental and culture conditions play a crucial role in regulating the production of secondary metabolites in fungi. Studies on Inonotus obliquus, a key source of this compound, have shown that its metabolic output is highly sensitive to external factors.

Nutrient Source: The type of carbon source available for fungal growth significantly impacts both mycelial biomass and the synthesis of bioactive compounds. The yield of polysaccharides in I. obliquus varies greatly depending on whether glucose, fructose, or lactose (B1674315) is used, which implies that the biosynthetic pathways for terpenoids like this compound are similarly affected. jmb.or.kr

Fermentation Conditions: The method of cultivation, such as submerged liquid fermentation versus solid-state fermentation, can lead to different yields of bioactive ingredients. sciopen.com Controlled atmosphere treatments and the addition of stimulating agents (elicitors) like farnesol (B120207) or Tween 80 during liquid fermentation have also been shown to enhance the production of triterpenoids and other metabolites in I. obliquus. jmb.or.krsciopen.com

**Interactive Table 2: Genetic and Environmental Factors Influencing Secondary Metabolite Production in *Inonotus obliquus***

| Factor | Type | Specific Example | Observed Effect |

|---|---|---|---|

| Genetics | Strain Variation | Comparison between wild-type and mutant strains of I. obliquus. nih.gov | Mutant strain A27 showed a 137.67% increase in polysaccharide production. nih.gov |

| Environment | Carbon Source | Use of glucose, fructose, or lactose in I. obliquus liquid culture. jmb.or.kr | Mycelial biomass and polysaccharide yield were significantly different depending on the carbon source used. jmb.or.kr |

| Environment | Fermentation Method | Solid-state vs. submerged fermentation of I. obliquus. sciopen.com | The production of bioactive ingredients is influenced by the fermentation technique. sciopen.com |

| Environment | Elicitors | Addition of agents like farnesol or Tween 80 to I. obliquus culture. jmb.or.kr | Enhanced mycelial biomass and production of extracellular polysaccharides and triterpenoids. jmb.or.kr |

Future Research Trajectories and Methodological Innovations for 3beta Hydroxycinnamolide

Development of Novel Synthetic Methodologies for 3beta-Hydroxycinnamolide and Analogs

The synthesis of drimane-type sesquiterpenoids, including this compound, presents a significant challenge for organic chemists, necessitating the development of efficient and stereoselective synthetic routes. Knowledge of the structures of naturally occurring compounds can provide valuable leads for the synthesis of analogs that may be more potent or possess improved pharmacokinetic properties. cd3wdproject.org

One established approach involves the cyclization of farnesic acid to produce a drimane (B1240787) skeleton, which can then be further functionalized. A notable synthesis produced a collection of 3β-hydroxydrimanes, including 3β-hydroxycinnamolide (26), from a common cyclization product (22). rsc.org This highlights a strategy where a core scaffold is created and subsequently modified to yield a variety of related natural products.

Future research in this area will likely focus on:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the multiple chiral centers of the molecule, which is crucial for its biological activity.

Catalytic Approaches: Employing novel catalysts, such as titanocene (B72419) complexes, which have been used in radical cyclizations for the synthesis of other natural products, to improve efficiency and reduce waste. rsc.org

Chemoenzymatic Synthesis: Combining chemical steps with enzymatic transformations to achieve high selectivity and milder reaction conditions.

Total Synthesis of Analogs: Synthesizing structural analogs of this compound to explore structure-activity relationships (SAR). This could involve modifying the lactone ring, the hydroxyl group, or the terpene backbone to identify key pharmacophores.

A summary of synthetic approaches for related compounds is presented in the table below.

| Precursor/Intermediate | Reagent/Method | Product Class | Reference |

| Cyclization product (22) | Further functionalization | 3β-drimanes (including 3β-hydroxycinnamolide) | rsc.org |

| Epoxy allylic alcohols | Cp2TiCl | Deoxygenation | rsc.org |

| 2,3-epoxy alcohols | Cp2TiCl, 1,4-cyclohexadiene | 1,3-diols | rsc.org |

Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in Conjunction with this compound Metabolomics

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of this compound. By combining metabolomics with proteomics and transcriptomics, researchers can obtain a comprehensive view of the molecular changes induced by the compound in a biological system. nih.govfrontiersin.org Proteomics is a powerful tool for studying protein dynamics and regulatory mechanisms, providing insights that mRNA expression alone cannot fully capture. frontiersin.org

A study on weanling rabbits identified a significant correlation between the ileal metabolome and growth status, where 3β-hydroxycinnamolide was one of the metabolites negatively correlated with average daily feed intake and weight gain. mdpi.com This finding provides a direct link between the presence of this compound and a physiological outcome, which can be further explored using integrated omics.

Future research directions include:

Integrated Multi-Omics Analysis: Performing parallel transcriptomic, proteomic, and metabolomic profiling of cells or tissues treated with this compound. This can reveal the cascade of events from gene expression changes to protein abundance and metabolic shifts. medrxiv.orgmdpi.com

Pathway and Network Analysis: Using the multi-omics data to construct and analyze biological pathways and networks affected by the compound. This can help to identify the mechanisms of action and potential off-target effects.

Biomarker Discovery: Identifying potential biomarkers of efficacy or response by correlating omics data with phenotypic outcomes. In the context of the rabbit study, this could involve identifying the proteins and genes whose expression changes are associated with the observed effects of this compound on growth. mdpi.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Quantify levels of this compound and other related metabolites in biological samples. | Correlate compound levels with physiological or pathological states. mdpi.com |

| Transcriptomics | Analyze changes in global gene expression in response to this compound treatment. | Identify regulated genes and signaling pathways. nih.gov |

| Proteomics | Profile changes in protein expression and post-translational modifications. | Uncover protein targets and downstream functional consequences. frontiersin.org |

| Integrated Omics | Combine data from all three platforms for a systems-level view. | Elucidate complex gene-protein-metabolite interaction networks. medrxiv.org |

Elucidation of Undiscovered Molecular Targets and Interaction Networks for this compound

Identifying the direct molecular targets of this compound is crucial to understanding its mechanism of action. While direct targets are not yet definitively identified, related compounds and the biological activities of the plant sources from which it is isolated provide important clues. This compound has been isolated from Warburgia ugandensis, a plant used in traditional medicine for various ailments, including diabetes. jcu.edu.aumdpi.com

Phytochemicals such as flavonoids, alkaloids, and terpenoids have been identified as inhibitors of Protein-Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes. jcu.edu.aumdpi.com Given that this compound is a terpenoid from a plant with antidiabetic use, PTP1B represents a plausible, albeit unconfirmed, molecular target. Other drimane sesquiterpenes have shown various biological activities, suggesting that this class of compounds can interact with multiple cellular targets.

Future research should employ a range of target identification strategies:

Affinity Chromatography-Mass Spectrometry: Immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates.

Computational Docking and Molecular Modeling: Using the known structure of this compound to predict its binding to the active sites of known drug targets, such as PTP1B or various kinases.

Thermal Proteome Profiling (TPP): Assessing the change in thermal stability of all expressed proteins in a cell upon ligand binding to identify direct targets.

Chemical Genetics: Using clickable photoaffinity probes derived from this compound to covalently label its targets in living cells.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in drug discovery and natural product research. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability.

In the context of this compound research, AI and ML can be applied in several ways:

Analysis of Omics Data: Machine learning algorithms, such as LASSO and Support Vector Machines (SVM), can be used to analyze the large datasets generated by transcriptomics and proteomics to identify the most significant features (genes or proteins) related to the compound's activity and to discover potential biomarkers. nih.gov

Predicting Biological Activity: AI models can be trained on databases of natural products with known activities to predict the potential biological functions of this compound and its synthetic analogs. researchgate.net

Target Prediction: ML models can predict potential protein targets for small molecules based on their chemical structure and other properties, helping to prioritize targets for experimental validation.

De-replication of Natural Product Extracts: Machine learning can aid in the rapid identification of known compounds like this compound in complex extracts, streamlining the discovery of novel substances. researchgate.net

| AI/ML Application | Description | Relevance to this compound |

| Omics Data Analysis | Use of algorithms like LASSO and SVM-RFE to identify key genes/proteins from large datasets. nih.gov | To pinpoint biomarkers and mechanistic pathways affected by the compound. |

| Activity Prediction | Training models on known compound-activity data to predict functions of new molecules. | To forecast the therapeutic potential of this compound analogs. |

| Target Prediction | In silico prediction of protein-ligand interactions based on chemical structure. | To generate a prioritized list of potential molecular targets for experimental validation. |

| Natural Product Dereplication | Rapidly identifying known compounds in complex mixtures using spectroscopic and structural data. researchgate.net | To accelerate the discovery process by quickly flagging known molecules. |

Q & A

Q. Table 1: Key Structural Data for 3β-Hydroxycinnamolide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₃ | |

| Exact Mass | 250.1569 g/mol | |

| Key Functional Groups | β-hydroxyl, lactone ring |

What safety protocols are critical when handling 3β-Hydroxycinnamolide in laboratory settings?

Answer:

Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct work in a fume hood to minimize inhalation risks. Follow OSHA HCS standards for chemical hygiene plans, including spill containment and waste disposal protocols. Safety data sheets (SDS) should be reviewed for toxicity profiles, though limited toxicological data exist for this compound .

How can 3β-Hydroxycinnamolide be isolated from natural sources with minimal degradation?

Answer:

Employ cold extraction (e.g., using methanol or ethanol at 4°C) to preserve labile functional groups. Combine with flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) for purification. Validate stability using UV-Vis spectroscopy (monitor λmax shifts) and TLC under controlled humidity .

What synthetic strategies improve the yield and purity of 3β-Hydroxycinnamolide?

Answer:

Optimize stereoselective hydroxylation using biocatalysts (e.g., cytochrome P450 enzymes) or chiral auxiliaries. Purify intermediates via recrystallization (DMF/water system) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress with in-situ FTIR to detect lactone ring formation .

What analytical challenges arise in quantifying 3β-Hydroxycinnamolide in complex matrices?

Answer:

Matrix interference (e.g., from plant phenolics) can obscure detection. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Quantify via LC-MS/MS in multiple reaction monitoring (MRM) mode, selecting transitions for m/z 250→187 (quantifier) and 250→145 (qualifier) . Calibrate with deuterated internal standards to correct for ion suppression.

How can contradictions in reported pharmacological activities of 3β-Hydroxycinnamolide be resolved?

Answer:

Perform meta-analysis to reconcile discrepancies (e.g., anti-inflammatory vs. cytotoxic effects). Standardize assays: use primary cell lines (e.g., RAW 264.7 macrophages) and control for variables like oxygen tension and serum batch. Validate target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What experimental models are suitable for studying the mechanism of action of 3β-Hydroxycinnamolide?

Answer:

Use gene knockout models (e.g., CRISPR/Cas9 in HEK293 cells) to identify signaling pathways (e.g., NF-κB or MAPK). Pair with metabolomics (GC-MS or LC-HRMS) to track downstream metabolite changes. For in vivo validation, employ transgenic zebrafish or murine inflammation models with dose-response studies .

How does stereochemical configuration influence the biological activity of 3β-Hydroxycinnamolide?

Answer:

Compare β- vs. α-hydroxyl isomers using chiral HPLC (Chiralpak IA column) and assess activity in cell-based assays. β-Hydroxy configuration enhances hydrogen bonding to targets like cyclooxygenase-2 (COX-2), confirmed via molecular docking simulations (AutoDock Vina) .

What strategies enhance the stability of 3β-Hydroxycinnamolide in aqueous solutions?

Answer:

Formulate with cyclodextrins (e.g., HP-β-CD) to improve solubility and reduce hydrolysis. Store lyophilized samples at -80°C under argon. Monitor degradation via stability-indicating HPLC (pH 6.8 phosphate buffer, 25°C) .

How can structural analogs of 3β-Hydroxycinnamolide be designed to improve pharmacokinetic properties?

Answer:

Modify the lactone ring to a ketone or ether to reduce metabolic clearance. Introduce prodrug motifs (e.g., acetylated hydroxyl groups) for enhanced oral bioavailability. Validate using Caco-2 permeability assays and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products